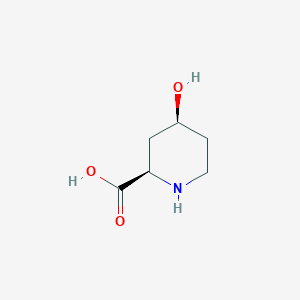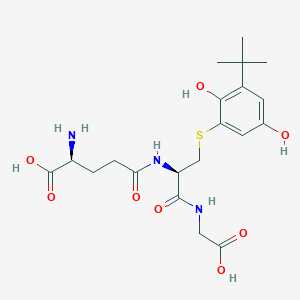
6-(S-Glutathionyl)-2-tert-butylhydroquinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(S-Glutathionyl)-2-tert-butylhydroquinone, also known as GS-2BHQ, is a synthetic compound that has been widely studied for its potential therapeutic applications. It is a derivative of hydroquinone, a common ingredient in many skin-lightening products. However, unlike hydroquinone, GS-2BHQ has been shown to have antioxidant and anti-inflammatory properties, making it a promising candidate for the treatment of various diseases.
作用機序
The mechanism of action of 6-(S-Glutathionyl)-2-tert-butylhydroquinone is complex and not fully understood. However, it is believed to work by scavenging free radicals and reactive oxygen species, which are known to cause cellular damage and inflammation. 6-(S-Glutathionyl)-2-tert-butylhydroquinone also activates various signaling pathways in cells, leading to the induction of antioxidant enzymes and the suppression of pro-inflammatory cytokines.
生化学的および生理学的効果
6-(S-Glutathionyl)-2-tert-butylhydroquinone has been shown to have a number of biochemical and physiological effects in various cell and animal models. It has been shown to reduce oxidative stress and inflammation, improve mitochondrial function, and enhance the activity of antioxidant enzymes. It has also been shown to improve cognitive function and reduce neuroinflammation in animal models of Alzheimer's disease.
実験室実験の利点と制限
One of the main advantages of 6-(S-Glutathionyl)-2-tert-butylhydroquinone is its stability and water solubility, which make it easy to handle and use in lab experiments. It is also relatively non-toxic, making it a safe compound to work with. However, one limitation of 6-(S-Glutathionyl)-2-tert-butylhydroquinone is its high cost, which may limit its use in large-scale experiments.
将来の方向性
There are many potential future directions for research on 6-(S-Glutathionyl)-2-tert-butylhydroquinone. One area of interest is the development of 6-(S-Glutathionyl)-2-tert-butylhydroquinone-based therapies for various diseases, including cancer, inflammation, and neurodegenerative disorders. Another area of interest is the study of the mechanism of action of 6-(S-Glutathionyl)-2-tert-butylhydroquinone, which is not fully understood. Finally, the development of new synthesis methods for 6-(S-Glutathionyl)-2-tert-butylhydroquinone may help to reduce its cost and make it more accessible for research.
合成法
The synthesis of 6-(S-Glutathionyl)-2-tert-butylhydroquinone involves the reaction of tert-butylhydroquinone with glutathione, a tripeptide composed of glutamic acid, cysteine, and glycine. The reaction is catalyzed by an enzyme called glutathione S-transferase, which adds the glutathione molecule to the hydroquinone ring. The resulting compound, 6-(S-Glutathionyl)-2-tert-butylhydroquinone, is a stable and water-soluble molecule that can be easily purified and used for further research.
科学的研究の応用
6-(S-Glutathionyl)-2-tert-butylhydroquinone has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. In cancer research, 6-(S-Glutathionyl)-2-tert-butylhydroquinone has been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. It has also been shown to reduce inflammation and oxidative stress, which are both implicated in the development of cancer.
特性
CAS番号 |
139035-71-5 |
|---|---|
製品名 |
6-(S-Glutathionyl)-2-tert-butylhydroquinone |
分子式 |
C20H29N3O8S |
分子量 |
471.5 g/mol |
IUPAC名 |
(2S)-2-amino-5-[[(2R)-3-(3-tert-butyl-2,5-dihydroxyphenyl)sulfanyl-1-(carboxymethylamino)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C20H29N3O8S/c1-20(2,3)11-6-10(24)7-14(17(11)28)32-9-13(18(29)22-8-16(26)27)23-15(25)5-4-12(21)19(30)31/h6-7,12-13,24,28H,4-5,8-9,21H2,1-3H3,(H,22,29)(H,23,25)(H,26,27)(H,30,31)/t12-,13-/m0/s1 |
InChIキー |
RIXJAQXYSDPXNL-STQMWFEESA-N |
異性体SMILES |
CC(C)(C)C1=C(C(=CC(=C1)O)SC[C@@H](C(=O)NCC(=O)O)NC(=O)CC[C@@H](C(=O)O)N)O |
SMILES |
CC(C)(C)C1=C(C(=CC(=C1)O)SCC(C(=O)NCC(=O)O)NC(=O)CCC(C(=O)O)N)O |
正規SMILES |
CC(C)(C)C1=C(C(=CC(=C1)O)SCC(C(=O)NCC(=O)O)NC(=O)CCC(C(=O)O)N)O |
配列 |
XXG |
同義語 |
6-(S-glutathionyl)-2-tert-butylhydroquinone 6GS-TBHQ conjugate |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



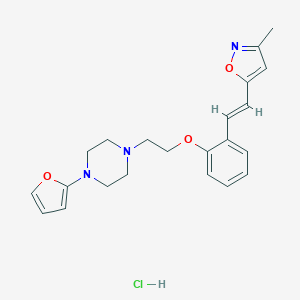
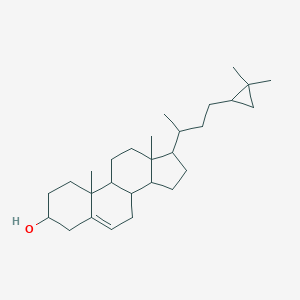
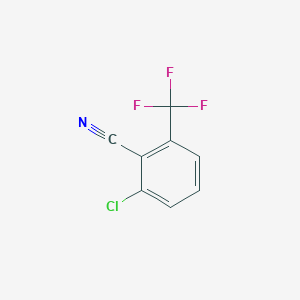
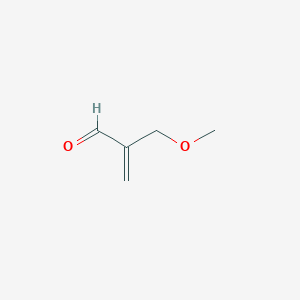
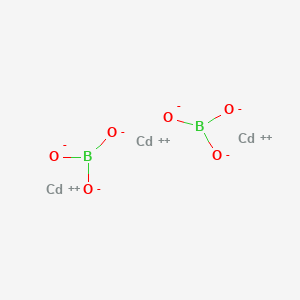
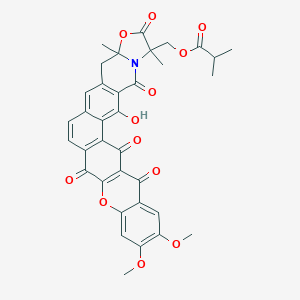
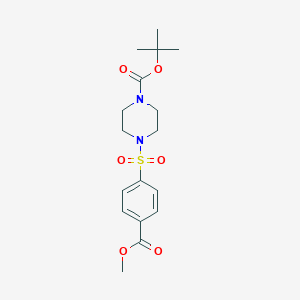
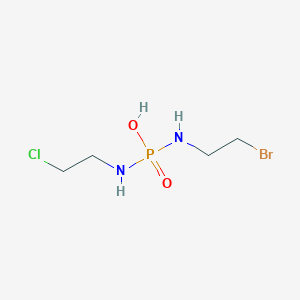
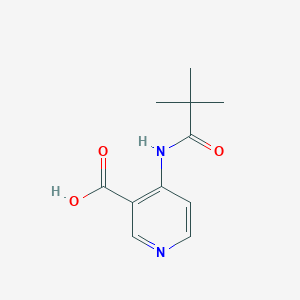
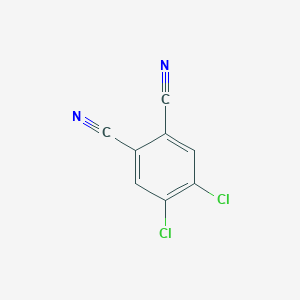
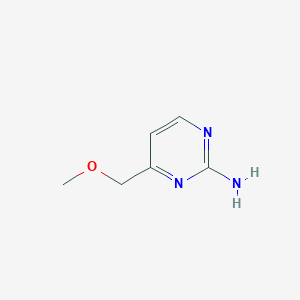
![Calcium;2-[bis[2-[carboxymethyl-[2-(methylamino)-2-oxoethyl]amino]ethyl]amino]acetic acid](/img/structure/B145063.png)
![Ethyl 5-[[amino(imino)methyl]amino]-2-(benzoylamino)pentanoate hydrochloride](/img/structure/B145066.png)
